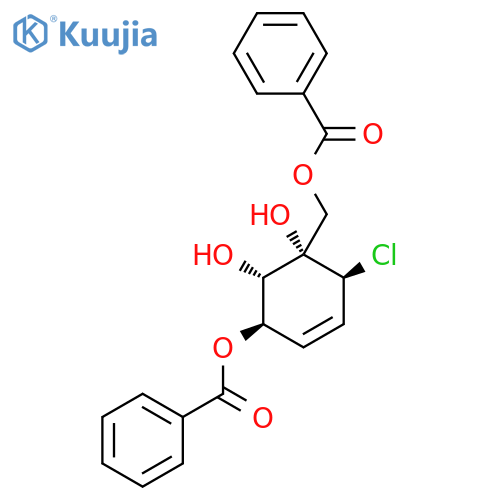Cas no 29228-15-7 (Pipoxide chlorohydrin)

Pipoxide chlorohydrin structure
商品名:Pipoxide chlorohydrin
Pipoxide chlorohydrin 化学的及び物理的性質
名前と識別子
-
- 4-Cyclohexene-1,2,3-triol,1-[(benzoyloxy)methyl]-6-chloro-, 3-benzoate, (1S,2S,3R,6S)-
- (1S,6α)-1-(Benzoyloxy)methyl-6-chloro-4-cyclohexene-1β,2β,3α-triol 3-benzoate
- 4-Cyclohexene-1,2,3-triol,1-[(benzoyloxy)methyl]-6-chloro-, 3-benzoate, [1S-(1a,2a,3b,6b)]-
- 4-Cyclohexene-1,2,3-triol,6-chloro-1-(hydroxymethyl)-, dibenzoate, stereoisomer (8CI)
- Pipoxidechlorohydrin
- Pipoxide chlorohydrin
- CID 100854335
- 4-Cyclohexene-1,2,3-triol, 1-[(benzoyloxy)methyl]-6-chloro-, 3-benzoate, (1S,2S,3R,6S)-
- (5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl)methyl benzoate
- Compound NP-012196
- (1S,6alpha)-1-(Benzoyloxy)methyl-6-chloro-4-cyclohexene-1beta,2beta,3alpha-triol 3-benzoate
- 29228-15-7
- AKOS040739109
-
- インチ: 1S/C21H19ClO6/c22-17-12-11-16(28-20(25)15-9-5-2-6-10-15)18(23)21(17,26)13-27-19(24)14-7-3-1-4-8-14/h1-12,16-18,23,26H,13H2/t16-,17+,18+,21-/m1/s1
- InChIKey: OZXFMXVSIMKHPG-OEMYIYORSA-N
- ほほえんだ: Cl[C@H]1C=C[C@H]([C@@H]([C@]1(COC(C1C=CC=CC=1)=O)O)O)OC(C1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 402.087
- どういたいしつりょう: 402.087
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 7
- 複雑さ: 581
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 93.1
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- 密度みつど: 1.40±0.1 g/cm3(Predicted)
- ふってん: 555.4±50.0 °C(Predicted)
- 酸性度係数(pKa): 11.80±0.70(Predicted)
Pipoxide chlorohydrin セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Pipoxide chlorohydrin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN6126-5mg |
Pipoxide chlorohydrin |
29228-15-7 | 5mg |
¥ 4040 | 2024-07-19 | ||
| TargetMol Chemicals | TN6126-1 mL * 10 mM (in DMSO) |
Pipoxide chlorohydrin |
29228-15-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
| TargetMol Chemicals | TN6126-1 ml * 10 mm |
Pipoxide chlorohydrin |
29228-15-7 | 1 ml * 10 mm |
¥ 4140 | 2024-07-19 | ||
| TargetMol Chemicals | TN6126-5 mg |
Pipoxide chlorohydrin |
29228-15-7 | 98% | 5mg |
¥ 4,040 | 2023-07-10 |
Pipoxide chlorohydrin 関連文献
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
29228-15-7 (Pipoxide chlorohydrin) 関連製品
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 557-08-4(10-Undecenoic acid zinc salt)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
